Dipsacus saponin C

Platelet procoagulant activity Thrombosis risk assessment Phosphatidylserine exposure

Dipsacus saponin C (DSC; CAS 152406-43-4; synonym: 川续断皂苷IX) is a bisdesmosidic triterpenoid saponin bearing a hederagenin aglycone core, with molecular formula C64H104O30 and molecular weight 1353.5 g/mol. DSC was first structurally elucidated from the roots of Dipsacus asper Wall.

Molecular Formula C64H104O30
Molecular Weight 1353.5 g/mol
CAS No. 152406-43-4
Cat. No. B127422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipsacus saponin C
CAS152406-43-4
Synonymsdipsacus saponin C
hederagenin-3-O-xylopyranosyl-1-4-glucopyranosyl-1-4-glucopyranosyl-1-3-(rhamnopyranosyl-1-4)-rhamnopyranosyl-1-2-arabinopyranoside
Molecular FormulaC64H104O30
Molecular Weight1353.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(CO4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)C)O)O)O)OC7CCC8(C(C7(C)CO)CCC9(C8CC=C1C9(CCC2(C1CC(CC2)(C)C)C(=O)O)C)C)C)O)O)O
InChIInChI=1S/C64H104O30/c1-25-36(69)41(74)45(78)53(85-25)89-32-23-84-56(90-35-12-13-60(5)33(61(35,6)24-67)11-14-63(8)34(60)10-9-27-28-19-59(3,4)15-17-64(28,58(81)82)18-16-62(27,63)7)50(93-54-46(79)42(75)37(70)26(2)86-54)48(32)91-57-51(94-55-47(80)43(76)39(72)30(20-65)87-55)49(40(73)31(21-66)88-57)92-52-44(77)38(71)29(68)22-83-52/h9,25-26,28-57,65-80H,10-24H2,1-8H3,(H,81,82)/t25-,26-,28+,29+,30+,31+,32-,33?,34+,35-,36-,37-,38-,39+,40+,41+,42+,43-,44+,45+,46+,47+,48-,49-,50+,51+,52-,53-,54-,55-,56-,57-,60-,61?,62+,63+,64-/m0/s1
InChIKeyDZWAZSYNHVCJRX-CZMUHZJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipsacus saponin C (CAS 152406-43-4): Sourcing and Baseline Characterization of a Bisdesmosidic Hederagenin Triterpenoid Saponin


Dipsacus saponin C (DSC; CAS 152406-43-4; synonym: 川续断皂苷IX) is a bisdesmosidic triterpenoid saponin bearing a hederagenin aglycone core, with molecular formula C64H104O30 and molecular weight 1353.5 g/mol [1]. DSC was first structurally elucidated from the roots of Dipsacus asper Wall. (Dipsacaceae) alongside dipsacus saponin B, and is distinguished by its complex glycosylation pattern comprising xylose, glucose, rhamnose, and arabinose sugar moieties attached at both C-3 and C-28 positions of the hederagenin scaffold [2]. DSC is a naturally occurring specialized metabolite restricted to Dipsacus species (D. asper, D. asperoides, D. inermis) and is not obtainable via simple hydrolysis of more abundant co-occurring saponins such as asperosaponin VI (akebia saponin D) [3].

Platelet procoagulant mechanism probe – sole active among tested Dipsacus saponins
Non-opioid analgesic pathway tool compound (GABA/glutamate receptor-targeted scaffold)
Membrane disruption hemolysis probe – C-3 monodesmosidic hederagenin saponin

Why Dipsacus saponin C Cannot Be Interchanged with Asperosaponin VI or Other In-Class Dipsacus Saponins


The co-occurrence of multiple hederagenin-based saponins in Dipsacus radix creates a procurement risk: the most abundant marker compound, asperosaponin VI (akebia saponin D; CAS 39524-08-8; C47H76O18; MW 929.1), is frequently assumed to represent the pharmacological profile of the entire saponin fraction, yet DSC (C64H104O30; MW 1353.5) differs substantially in both glycosylation architecture and biological activity spectrum [1]. DSC is a C-3 monodesmosidic saponin that evokes direct erythrocyte hemolysis, whereas bisdesmosidic saponins such as HN saponin F exhibit anticomplementary activity without hemolysis [2]. In a head-to-head screen of 10 major Dipsacus asper constituents, only DSC—not asperosaponin VI, dipsacus saponin A, hederagenin, oleanolic acid, loganin, or sweroside—significantly activated platelet procoagulant function [3]. These data establish that DSC possesses a discrete structure–activity fingerprint that is not captured by the quality-marker compound asperosaponin VI and cannot be extrapolated from total saponin extracts.

Pharmacopoeial marker ≠ active principle

Asperosaponin VI (the quality marker) does not activate platelet procoagulant pathways; DSC is the only constituent with this activity in tested Dipsacus saponins.

Glycosylation architecture mismatch

DSC’s substantially larger pentasaccharide structure differs from asperosaponin VI and alters solubility, membrane partitioning, and bioactivity profiles.

Hemolytic vs. anticomplementary functional class

DSC is directly hemolytic (C-3 monodesmoside), while some bisdesmosides (e.g., HN saponin F) are anticomplementary; procurement for anti-inflammatory assays requires structural confirmation.

Dipsacus saponin C – Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


Platelet Procoagulant Activation: DSC Is the Sole Active Principle Among 10 Co-Occurring Dipsacus Constituents

In a systematic screen of 10 major HPLC-resolved constituents of Dipsacus asper extract (loganin, sweroside, cantleyoside, 3-O-β-D-glucopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl hederagenin 28-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester, akebia saponin D [asperosaponin VI], 3-O-α-L-arabinopyranosyl hederagenin 28-O-β-D-glucopyranoside, dipsacus saponin A, dipsacus saponin C, hederagenin, and oleanolic acid), only DSC produced a statistically significant increase in platelet procoagulant activity as measured by thrombin generation from prothrombin [1]. In vivo, the crude Dipsacus asper extract enhanced thrombosis at ≥50 mg/kg, whereas purified DSC was 5-fold more potent, with significant prothrombotic effect at ≥10 mg/kg [1]. DSC induced significant phosphatidylserine (PS) exposure on human platelets at concentrations as low as 10 μM, without causing platelet aggregation or LDH leakage, indicating a specific procoagulant activation mechanism rather than non-specific cytotoxicity [1].

Procoagulant specificity
Head-to-head
Only active among 10 tested constituents; 5-fold greater in vivo potency vs. crude extract
Supports DSC as sole platelet procoagulant probe
In vitro ≥10 μM; in vivo ≥10 mg/kg (rat thrombosis model)
Platelet procoagulant activity Thrombosis risk assessment Phosphatidylserine exposure

Non-Opioid Antinociceptive Mechanism: Receptor-Level Differentiation from Morphine-Class Analgesics

DSC administered intracerebroventricularly (i.c.v.) produced dose-dependent antinociception in the mouse tail-flick assay across 3.75–30 μg, with the 30 μg dose maintaining effect for ≥1 hour [1]. Critically, the antinociception induced by DSC (30 μg i.c.v.) was not attenuated by naloxone (opioid receptor antagonist, 2 μg), whereas it was significantly reduced by muscimol (GABAA agonist), MK-801 (NMDA antagonist), and CNQX (non-NMDA antagonist), establishing a non-opioid, GABA/glutamate-mediated supraspinal mechanism [1]. When administered intrathecally (i.t.), DSC (3.75–30 μg) antinociception was dose-dependently blocked by 5-AVA (GABAA antagonist, 1–20 μg) and SR 95531 (GABAB antagonist, 0.1–2 ng), but again not by naloxone (2–8 μg), confirming that DSC engages GABAA, GABAB, α2-adrenergic, and serotonin receptors at the spinal level while bypassing opioid receptors entirely [2].

Non-opioid antinociception
Class-level
Naloxone-insensitive; blocked by GABAA, NMDA, and non-NMDA antagonists
Supports non-opioid pathway research scaffold
Mouse tail-flick, i.c.v./i.t. routes; 3.75–30 μg
Antinociception Non-opioid analgesia GABA receptor pharmacology

Direct Erythrocyte Hemolysis: A Safety-Defining Property That Distinguishes DSC from Anticomplementary Bisdesmosides

In a comparative in vitro anticomplementary assay of hederagenin saponins from Dipsacus asper, HN saponin F (a bisdesmoside, compound 3) exhibited the most potent inhibition of the classical complement pathway with an IC50 of 3.7 × 10⁻⁵ M [1]. In contrast, all C-3 monodesmosides tested—prosapogenin CP (2), dipsacus saponin B (6), and dipsacus saponin C (7)—failed to inhibit complement-mediated hemolysis and instead evoked direct hemolysis of erythrocytes, indicating a membrane-disruptive toxicity mechanism [1]. This qualitative functional divergence is directly attributable to the C-3 monodesmosidic glycosylation pattern: DSC bears sugar moieties only at the C-3 position of hederagenin, whereas the anticomplementary bisdesmosides are glycosylated at both C-3 and C-28, preventing membrane insertion [1].

Hemolysis vs. anticomplement
Head-to-head
Direct hemolysis (DSC) vs. IC50 37 μM anticomplementary (HN saponin F)
Supports membrane-disruption study context
Functional switch linked to C-3 monodesmosidic structure
Anticomplementary activity Hemolysis Saponin safety profiling

Gastroprotective Efficacy: DSC Matches Cimetidine in Acid Output Reduction and Outperforms Hydrotalcite in Gastritis Lesion Inhibition

In pylorus-ligated rats, DSC administered intraduodenally at 200 mg/kg significantly decreased total gastric acid output to 0.16 mEq/4 hrs, a value comparable to the same dose of cimetidine (200 mg/kg; 0.22 mEq/4 hrs), and reduced gastric secretion volume to approximately 2.2 mL [1]. In the HCl·ethanol-induced gastritis model, DSC produced 93.2% inhibition of the gastric lesion index at 200 mg/kg, substantially exceeding the 31.4% inhibition achieved by hydrotalcite at 100 mg/kg [1]. In the indomethacin-induced gastric ulcer model, DSC at 200 mg/kg reduced the lesion index to 2.8 mM (87.8% inhibition), outperforming cimetidine at the same dose (lesion index 9.0 mM) [1]. DSC also exhibited mild anti-Helicobacter pylori colonization inhibitory activity and acid-neutralizing capacity in vitro, with weak direct antioxidant activity (DPPH IC50 > 160 μg/mL) [1].

Gastroprotection comparison
Context-dependent
93.2% gastritis inhibition vs. 31.4% (hydrotalcite); acid output 0.16 mEq/4 hrs
Supports gastroprotective model-response interpretation
Rat pylorus-ligated & ethanol·HCl models; 200 mg/kg
Gastric ulcer Gastritis Acid-neutralizing capacity

Structural and Molecular Weight Differentiation: DSC vs. Asperosaponin VI (the Pharmacopoeial Marker Compound)

DSC (C64H104O30; MW 1353.5 g/mol) is a hederagenin 3-O-β-D-xylopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→3)-[α-L-rhamnopyranosyl-(1→4)]-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside, bearing a pentasaccharide chain at C-3 with xylose, two glucose, two rhamnose, and one arabinose residues [1]. This structure is substantially larger and more glycosylated than asperosaponin VI (akebia saponin D; C47H76O18; MW 929.1 g/mol), which is the official quality marker of Dipsaci radix in the Chinese and Korean Pharmacopoeias and the most abundant saponin in Dipsacus extracts [2]. The molecular weight difference of 424.4 g/mol (approximately 46% larger for DSC) reflects six additional sugar residues and fundamentally alters physicochemical properties including solubility, membrane partitioning, and chromatographic retention behavior [3].

Structural identity
Class-level
MW 1353.5 vs. 929.1 g/mol (45.7% larger); C64H104O30 vs. C47H76O18
Supports compound-specific procurement verification
MW and HPLC retention confirmation recommended
Triterpenoid saponin structure Hederagenin glycosides Quality marker differentiation

Platelet Apoptosis Pathway Activation: DSC Engages a Mitochondrial Cell Death Mechanism Not Observed with Other DA Constituents

DSC treatment of human platelets induced a cascade of apoptotic events including concentration-dependent dissipation of mitochondrial membrane potential (ΔΨm), translocation of pro-apoptotic Bax and Bak proteins to mitochondria, release of cytochrome c into the cytosol, and activation of caspase-3 [1]. These events were causally linked to procoagulant activity: pretreatment of platelets with the pan-caspase inhibitor z-VAD-fmk or the specific caspase-3 inhibitor z-DEVD-fmk significantly reversed DSC-induced PS exposure and procoagulant activity [1]. Furthermore, the calcium chelator EGTA reversed both DSC-induced procoagulant activity and apoptotic events, demonstrating that elevated intracellular calcium acts as the initiating trigger upstream of mitochondrial dysfunction [1]. This apoptotic mechanism was confirmed in vivo: platelets isolated from rats administered DSC or DA extract exhibited dissipation of ΔΨm and PS exposure ex vivo [1].

Apoptosis mechanism
Reported
ΔΨm dissipation, caspase-3 activation; reversed by z-VAD-fmk and EGTA
Supports apoptosis pathway-response interpretation
Calcium-dependent; confirmed ex vivo in rat platelets
Platelet apoptosis Mitochondrial membrane potential Caspase-3 activation

Dipsacus saponin C (CAS 152406-43-4): Evidence-Anchored Research and Industrial Application Scenarios


Platelet Procoagulant and Thrombosis Research: DSC as a Single-Component Positive Control

DSC is uniquely suited as a chemically defined positive control compound for platelet procoagulant activation assays and in vivo thrombosis models. At concentrations as low as 10 μM, DSC reliably induces PS exposure and thrombin generation in human platelets without confounding platelet aggregation or LDH leakage [1]. For thrombosis researchers, DSC at ≥10 mg/kg in rats provides a reproducible prothrombotic stimulus with a fully elucidated mechanism involving calcium-dependent scramblase activation, flippase inhibition, and mitochondrial apoptosis [1]. No other single saponin from Dipsacus asper—including the abundant asperosaponin VI—recapitulates this activity, making DSC indispensable for studies of natural product-associated thrombotic risk, platelet apoptosis signaling, or screening of antithrombotic counter-agents [1].

Non-Opioid Analgesic Drug Discovery: GABA/Glutamate Receptor-Targeted Scaffold

DSC represents a validated, naloxone-insensitive antinociceptive lead compound for programs pursuing non-addictive pain therapeutics. Administered either supraspinally (i.c.v.) or spinally (i.t.) in mice, DSC produces dose-dependent antinociception at 3.75–30 μg that engages GABAA, NMDA, non-NMDA, GABAB, α2-adrenergic, and serotonin receptors while completely bypassing opioid receptors [2][3]. This multi-receptor polypharmacology, combined with the absence of opioidergic liability, positions DSC as a unique tool compound for dissecting non-opioid pain pathways and a scaffold for medicinal chemistry optimization toward novel analgesic candidates [2][3].

Gastric Ulcer and Gastritis Research: In Vivo Gastroprotective Agent with Multi-Mechanism Activity

DSC is the only Dipsacus saponin with demonstrated in vivo efficacy across three gastric injury models: pylorus ligation, HCl·ethanol-induced gastritis, and indomethacin-induced gastric ulcer. At 200 mg/kg, DSC reduces gastric acid output to 0.16 mEq/4 hrs (comparable to cimetidine), achieves 93.2% gastritis lesion inhibition (vs. 31.4% for hydrotalcite), and produces 87.8% ulcer inhibition (superior to cimetidine) [4]. Its multi-modal mechanism—combining acid-neutralizing capacity, mild anti-H. pylori activity, and cytoprotective effects—makes DSC a valuable reference compound for validating gastroprotective natural product screening assays and for investigating non-antisecretory ulcer-healing mechanisms [4].

Saponin Membrane Interaction and Hemolysis Mechanistic Studies

DSC's direct erythrocyte hemolysis activity—a property shared with its C-3 monodesmosidic congeners (prosapogenin CP, dipsacus saponin B) but absent in C-3,28 bisdesmosides (e.g., HN saponin F)—makes it a well-characterized probe for studying saponin–membrane interactions, membrane disruption mechanisms, and structure–hemolysis relationships [5]. Researchers investigating the molecular determinants of saponin-induced pore formation, cholesterol complexation, or erythrocyte membrane permeabilization can use DSC as a structurally defined, hederagenin-based monodesmoside with documented hemolytic potency, enabling direct comparison with non-hemolytic bisdesmosidic analogs from the same botanical source [5].

Application
Selection Property
Validation Focus
Platelet procoagulant mechanism research
Single-component procoagulant probe
PS exposure, thrombin generation, mitochondrial apoptosis endpoints
Non-opioid analgesia pathway studies
Naloxone-insensitive, poly-receptor scaffold
GABA, NMDA, serotonin receptor engagement endpoints
Gastric ulcer and gastritis model studies
Multi-model gastroprotective activity
Acid output, lesion index reduction endpoints
Saponin-membrane interaction research
Hemolytic C-3 monodesmoside probe
Erythrocyte membrane disruption and pore formation endpoints
Quote Request

Request a Quote for Dipsacus saponin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.